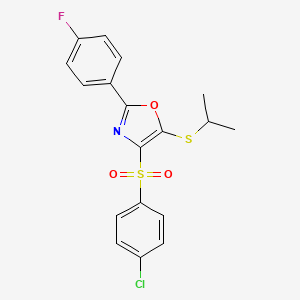
4-(4-chlorobenzenesulfonyl)-2-(4-fluorophenyl)-5-(propan-2-ylsulfanyl)-1,3-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-chlorobenzenesulfonyl)-2-(4-fluorophenyl)-5-(propan-2-ylsulfanyl)-1,3-oxazole is a heterocyclic compound that features a combination of sulfonyl, fluorophenyl, and oxazole groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorobenzenesulfonyl)-2-(4-fluorophenyl)-5-(propan-2-ylsulfanyl)-1,3-oxazole typically involves multi-step reactions. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 4-fluoroaniline to form an intermediate sulfonamide. This intermediate is then subjected to cyclization with a suitable oxazole precursor under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .
化学反応の分析
Types of Reactions
4-(4-chlorobenzenesulfonyl)-2-(4-fluorophenyl)-5-(propan-2-ylsulfanyl)-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the propan-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are often employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
4-(4-chlorobenzenesulfonyl)-2-(4-fluorophenyl)-5-(propan-2-ylsulfanyl)-1,3-oxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties
作用機序
The mechanism of action of 4-(4-chlorobenzenesulfonyl)-2-(4-fluorophenyl)-5-(propan-2-ylsulfanyl)-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl and fluorophenyl groups play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
類似化合物との比較
Similar Compounds
- 4-(4-Chlorophenyl)sulfonyl-2-phenyl-5-propan-2-ylsulfanyl-1,3-oxazole
- 4-(4-Fluorophenyl)sulfonyl-2-(4-chlorophenyl)-5-propan-2-ylsulfanyl-1,3-oxazole
- 4-(4-Chlorophenyl)sulfonyl-2-(4-methylphenyl)-5-propan-2-ylsulfanyl-1,3-oxazole
Uniqueness
4-(4-chlorobenzenesulfonyl)-2-(4-fluorophenyl)-5-(propan-2-ylsulfanyl)-1,3-oxazole is unique due to the presence of both chlorophenyl and fluorophenyl groups, which confer distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
生物活性
The compound 4-(4-chlorobenzenesulfonyl)-2-(4-fluorophenyl)-5-(propan-2-ylsulfanyl)-1,3-oxazole represents a class of oxazole derivatives that have garnered attention for their potential biological activities, particularly in the realms of anti-inflammatory and analgesic properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C₁₅H₁₂ClFOS
- Molecular Weight : 294.77 g/mol
- IUPAC Name : this compound
Analgesic Activity
Research has indicated that oxazole derivatives can exhibit significant analgesic properties. A study focusing on similar compounds reported the synthesis and evaluation of 4-arylidene-oxazol-5(4H)-ones, which demonstrated analgesic activity through tests such as the writhing test and hot plate test. These tests are commonly used to assess pain relief efficacy in animal models .
Anti-inflammatory Effects
The presence of the sulfonyl group in the compound is notable due to its association with anti-inflammatory activity. Compounds containing this moiety have been linked to various pharmacological effects, including inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways . Molecular docking studies have suggested that oxazole derivatives may inhibit COX-2, further supporting their potential as anti-inflammatory agents .
Synthesis and Characterization
A recent study synthesized several oxazole derivatives, including those with sulfonyl groups. The synthesized compounds were characterized using techniques such as FTIR, NMR, and mass spectrometry. The study highlighted the potential for these compounds to act as analgesics and anti-inflammatories based on their structural features .
Cytotoxicity Evaluation
In vitro cytotoxicity tests have been conducted on various oxazole derivatives. One study evaluated the cytotoxic effects against different cancer cell lines, revealing that certain derivatives exhibited significant cytotoxicity while maintaining low toxicity profiles in normal cells . This suggests a therapeutic window for further development.
Data Tables
特性
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-2-(4-fluorophenyl)-5-propan-2-ylsulfanyl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFNO3S2/c1-11(2)25-18-17(26(22,23)15-9-5-13(19)6-10-15)21-16(24-18)12-3-7-14(20)8-4-12/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQPBSQAELASPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=C(N=C(O1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














